molecular formula C9H9IN4O2 B11074457 1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)-

1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B11074457
M. Wt: 332.10 g/mol
InChI Key: WXOHUIXFRCBNKM-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- is a heterocyclic compound that features a pyrazole ring substituted with an acetamide group, an iodine atom, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazones with nitroolefins to form pyrazole derivatives . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-1-acetamide derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position .

Scientific Research Applications

1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H9IN4O2

Molecular Weight

332.10 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C9H9IN4O2/c1-6-2-8(13-16-6)12-9(15)5-14-4-7(10)3-11-14/h2-4H,5H2,1H3,(H,12,13,15)

InChI Key

WXOHUIXFRCBNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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